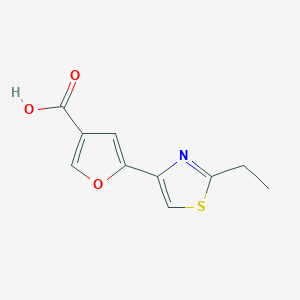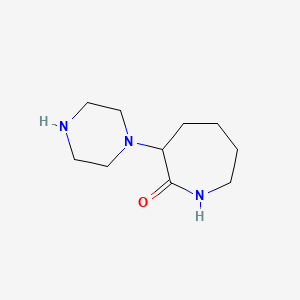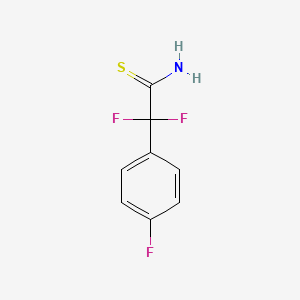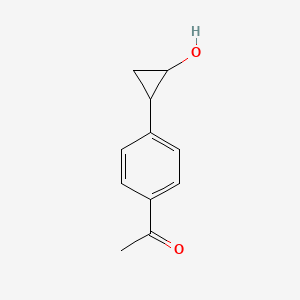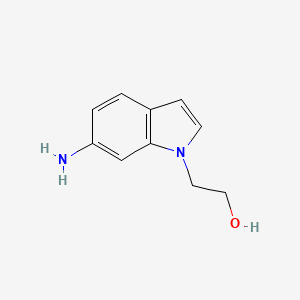![molecular formula C11H20N2 B13155892 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound with the molecular formula C11H20N2. It is characterized by a cyclopropyl group attached to a diazabicyclo decane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of cyclopropylamine with a suitable bicyclic precursor. One common method includes the distillation of the residue at 140°C under vacuum (0.1-0.3 mbar), followed by purification through column chromatography on silica gel using a hexane-ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for distillation and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
10-Methyl-8,10-diazabicyclo[4.3.1]decane: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H20N2 |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H20N2/c1-2-9-6-7-12-8-11(3-1)13(9)10-4-5-10/h9-12H,1-8H2 |
InChI-Schlüssel |
WNGLXRHWIDDNOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCNCC(C1)N2C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


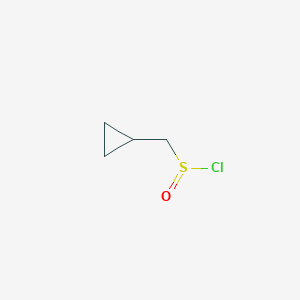
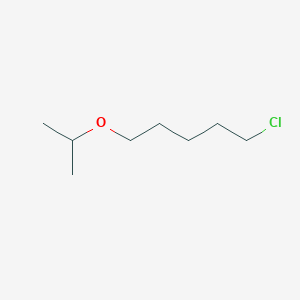
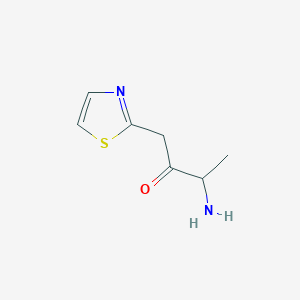
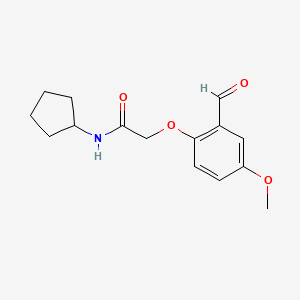

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
